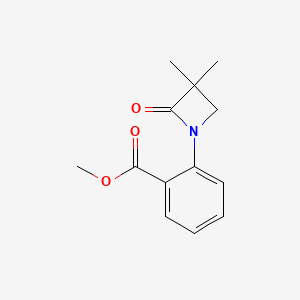

Methyl 2-(3,3-dimethyl-2-oxo-1-azetanyl)benzenecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

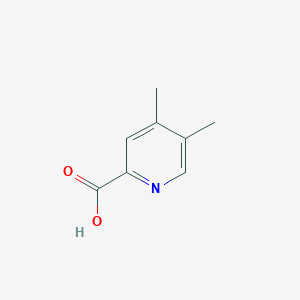

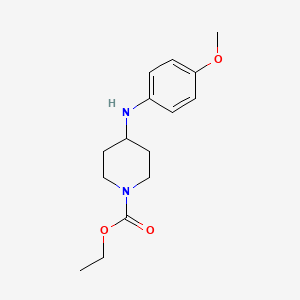

“Methyl 2-(3,3-dimethyl-2-oxo-1-azetanyl)benzenecarboxylate” is a chemical compound with the molecular formula C13H15NO3 . It is used extensively in scientific research.

Molecular Structure Analysis

The molecular structure of “this compound” is unique and offers immense possibilities for developing innovative applications across various fields. The InChI code for this compound is 1S/C13H15NO3/c1-13 (2)8-14 (12 (13)16)10-7-5-4-6-9 (10)11 (15)17-3/h4-7H,8H2,1-3H3 .Aplicaciones Científicas De Investigación

Palladium-Catalyzed Transformations

A study developed a procedure for the carbonylative transformation of benzyl amines using palladium as a catalyst. This method highlights the application of similar compounds in synthesizing complex organic molecules, demonstrating the versatility of palladium-catalyzed reactions in organic synthesis (Yahui Li, Zechao Wang, Xiao‐Feng Wu, 2018).

Photocatalysis for Dye Removal

Research on the photocatalytic removal of methyl orange using Zn-incorporated TiO2 showcases the potential of organometallic compounds in enhancing photocatalytic activities for environmental remediation (Youngmi Kim et al., 2008).

Organic Synthesis

A novel synthesis approach for creating 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives via tandem oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines was demonstrated, indicating the utility of complex organometallic reactions in generating new organic frameworks (B. Gabriele et al., 2006).

Electrochemical Applications

The electrochemical reduction of methyl 3-halo-1-benzothiophene-2-carboxylates explored the reaction mechanisms in the context of organic electrosynthesis, offering insights into the electrochemical behavior of similar organometallic compounds (Michal Rejňák et al., 2004).

Catalytic Cyclotrimerization

Research into the Lewis acid-catalyzed cyclotrimerization of methyl 3-acetylazulene-1-carboxylate with tetrachlorosilane and titanium(IV) chloride demonstrates the compound's role in facilitating cyclotrimerization reactions, which are pivotal in the synthesis of complex cyclic structures (Satoko Yamashiro, K. Imafuku, 2003).

Propiedades

IUPAC Name |

methyl 2-(3,3-dimethyl-2-oxoazetidin-1-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-13(2)8-14(12(13)16)10-7-5-4-6-9(10)11(15)17-3/h4-7H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUIMZWUVQNKNQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)C2=CC=CC=C2C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl}acetamide](/img/structure/B2648522.png)

![1-[(3,4-Dichlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2648523.png)

![(E)-but-2-enedioic acid;[5-(2-fluorophenyl)-1-methyl-1-pyridin-3-ylsulfonylpyrrol-1-ium-3-yl]methanamine](/img/no-structure.png)

![3-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2648535.png)

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2648537.png)

![(5-Bromofuran-2-yl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2648544.png)